1,2-Benzisoxazole, 3-(2-chloroethyl)-6-fluoro-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

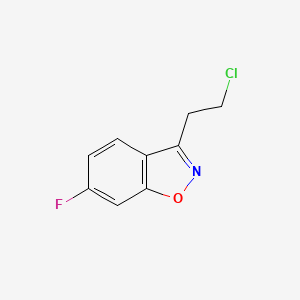

“1,2-Benzisoxazole, 3-(2-chloroethyl)-6-fluoro-” is a chemical compound with the molecular formula C9H8ClNO . It belongs to the class of heterocyclic compounds known as 1,2-benzisoxazoles, which are oxygen and nitrogen-containing heterocycles .

Synthesis Analysis

1,2-Benzisoxazole derivatives can be synthesized by a variety of methods. The most popular method involves the base-catalyzed cyclization of o-hydroxy ketoximes or its derivatives . A convenient one-pot synthesis of 3-amino 1,2-benzisoxazole derivatives was reported by Palermo . This methodology involves the synthesis of N-(2-cyano-phenoxy) by treating o-halo or o-nitrobenzonitrile with hydroxamate anion which in situ undergoes intramolecular cyclization in the presence of a base to yield 3-amino 1,2-benzisoxazole .Molecular Structure Analysis

The molecular structure of “1,2-Benzisoxazole, 3-(2-chloroethyl)-6-fluoro-” consists of a benzene ring fused with an isoxazole ring, which is a five-membered ring containing two heteroatoms, one oxygen and one nitrogen . The 3-position of the isoxazole ring is substituted with a 2-chloroethyl group .Chemical Reactions Analysis

The base-catalyzed cyclization of o-hydroxy phenyl ketoximes is a common reaction involving 1,2-benzisoxazole derivatives . This reaction involves the attack of a phenoxide ion on the nitrogen of an oxime or its derivative to give a 1,2-benzisoxazole derivative .Scientific Research Applications

Antitumor Applications

1,2-Benzisoxazole derivatives have been studied for their potential antitumor properties. For instance, fluorinated 2-(4-aminophenyl)benzothiazoles, closely related to benzisoxazoles, displayed potent cytotoxicity in certain human breast cell lines, suggesting their potential use in breast cancer treatment (Hutchinson et al., 2001).

Synthesis and Enzyme Inhibition

The synthesis of 1,2-benzisoxazole analogues, including 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, has been developed. These compounds were found to be potent acetylcholinesterase inhibitors, which can be relevant for treating conditions like Alzheimer's disease (Basappa et al., 2004).

Fluorescence System for Hypochlorite Recognition

A novel method utilizing the reaction of salicylhydroxamic acid with hypochlorite to produce 1,2-benzisoxazoline-3-one, a fluorophore-containing heterocycle, has been developed. This method is used for selective and sensitive fluorescence recognition of hypochlorite, demonstrating its application in detecting hypochlorite in various solutions (Yang et al., 2016).

Organic Semiconductors

Benzisoxazole derivatives have been employed in the realization of organic semiconductors. These semiconductors find applications in transistors, solar cells, photodetectors, and thermoelectrics. The implementation of 6-fluoro-isoBT and 5,6-difluoro-isoBT units as synthons in alternating copolymers exemplifies their use in high-performance optoelectronic devices (Chen et al., 2016).

Antimicrobial Applications

Benzisoxazole derivatives, such as substituted 5,6-dihydrofuro[3,2-f]-1,2-benzisoxazole-6-carboxylic acids, have shown potential as antimicrobials. They have been studied for their efficacy against various pathogenic strains, indicating their potential use in developing new antimicrobial agents (Priya et al., 2005).

Mechanism of Action

Target of Action

1,2-Benzisoxazole, 3-(2-chloroethyl)-6-fluoro-, also known as 3-(2-chloroethyl)-6-fluoro-1,2-benzoxazole, is a derivative of benzisoxazole . This compound has significant pharmacological and biological activities and shows affinity for serotonergic and dopaminergic receptors .

Mode of Action

The compound interacts with its targets, the serotonergic and dopaminergic receptors, leading to changes in neurotransmitter activity . This interaction can result in various therapeutic effects depending on the specific receptor targeted and the nature of the interaction .

Biochemical Pathways

The compound’s interaction with serotonergic and dopaminergic receptors affects various biochemical pathways. For instance, it can inhibit acetyl cholinesterase, which can alleviate memory deficit in Alzheimer’s disease .

Result of Action

The compound’s action results in molecular and cellular effects that contribute to its therapeutic properties. For example, it can be used as an antiseizure agent useful in epilepsy . It is also used to treat migraine and neuropathic pain . Psychiatrists use it as a mood stabilizer to treat bipolar depression .

Future Directions

The future directions for “1,2-Benzisoxazole, 3-(2-chloroethyl)-6-fluoro-” and similar compounds could involve further exploration of their synthesis methods and potential biological activities . Given their wide range of biological activities, these compounds could be further developed into therapeutic agents with unique properties .

properties

IUPAC Name |

3-(2-chloroethyl)-6-fluoro-1,2-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClFNO/c10-4-3-8-7-2-1-6(11)5-9(7)13-12-8/h1-2,5H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUIMCOKHDFNCIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)ON=C2CCCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59899-52-4 |

Source

|

| Record name | 3-(2-chloroethyl)-6-fluoro-1,2-benzoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-methyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2840878.png)

![4-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide](/img/structure/B2840881.png)

![N-[(5,5-Difluoro-6-oxopiperidin-2-yl)methyl]but-2-ynamide](/img/structure/B2840882.png)

![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(1-hydroxybutan-2-yl)acetamide](/img/structure/B2840883.png)

![6-Azaspiro[3.4]octane-6-carbonyl chloride](/img/structure/B2840888.png)

![[(2S,5R)-5-Methyloxan-2-yl]methanesulfonyl chloride](/img/structure/B2840892.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2840894.png)

![1-(2-oxo-2-(p-tolyl)ethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2840895.png)